Ortho-vs-Para Methoxy Substitution: Molecular Weight and Hydrogen Bond Acceptor Capacity
The target compound features a 2-methoxyphenoxy (ortho) acetamide group, while its closest cataloged analog bears a 4-methoxyphenoxy (para) acetamide (CAS 941940-92-7 vs. para-methoxy analog). Although both share the molecular formula C21H25FN2O4 and molecular weight 388.4 g/mol, the ortho substitution alters the spatial orientation of the methoxy oxygen, increasing its capacity to accept intramolecular hydrogen bonds and modifying the dihedral angle between the aromatic ring and the acetamide linker. This structural difference is critical for reproducing specific pharmacophoric geometries validated in ortho-methoxy-containing NET ligands such as MeNER (Ki 0.95 nM for human NET) [1].
| Evidence Dimension | Substituent position on phenoxy ring |
|---|---|
| Target Compound Data | 2-methoxy (ortho) substitution; MW 388.4 g/mol; 4 H-bond acceptors (2 ether O + amide O + morpholine O) |
| Comparator Or Baseline | 4-methoxy (para) analog; MW 388.4 g/mol; also 4 H-bond acceptors but with altered geometry |
| Quantified Difference | Identical molecular weight and formula; differentiation arises from 3D conformation and electronic distribution, not bulk properties. |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES; biological activity inference from structurally related NET ligands. |
Why This Matters
For SAR-driven procurement, purchasing the para-methoxy analog by mistake would yield a compound with a fundamentally different pharmacophore geometry, potentially nullifying established structure-activity relationships.
- [1] BindingDB. BDBM50199005: (S)-2-((S)-(2-methoxyphenoxy)(phenyl)methyl)morpholine (MeNER). Ki: 0.950 nM for human NET. Available at: https://bindingdb.org View Source
